molecular formula C17H30O B14566726 2-(3-Methylbut-2-en-1-yl)cyclododecan-1-one CAS No. 61533-73-1

2-(3-Methylbut-2-en-1-yl)cyclododecan-1-one

Cat. No.: B14566726
CAS No.: 61533-73-1
M. Wt: 250.4 g/mol
InChI Key: GMYQFDRRTLYPDY-UHFFFAOYSA-N
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Description

2-(3-Methylbut-2-en-1-yl)cyclododecan-1-one is a chemical compound known for its unique structure and properties It is a cyclododecanone derivative with a 3-methylbut-2-en-1-yl substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Methylbut-2-en-1-yl)cyclododecan-1-one typically involves the alkylation of cyclododecanone with 3-methylbut-2-en-1-yl halide under basic conditions. The reaction is usually carried out in the presence of a strong base such as sodium hydride or potassium tert-butoxide to facilitate the nucleophilic substitution reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include optimization of reaction conditions to maximize yield and purity, as well as the use of continuous flow reactors to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

2-(3-Methylbut-2-en-1-yl)cyclododecan-1-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(3-Methylbut-2-en-1-yl)cyclododecan-1-one has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(3-Methylbut-2-en-1-yl)cyclododecan-1-one involves its interaction with specific molecular targets. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. The pathways involved may include signal transduction, metabolic processes, or gene expression regulation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(3-Methylbut-2-en-1-yl)cyclododecan-1-one is unique due to its cyclododecanone core, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be suitable .

Properties

CAS No.

61533-73-1

Molecular Formula

C17H30O

Molecular Weight

250.4 g/mol

IUPAC Name

2-(3-methylbut-2-enyl)cyclododecan-1-one

InChI

InChI=1S/C17H30O/c1-15(2)13-14-16-11-9-7-5-3-4-6-8-10-12-17(16)18/h13,16H,3-12,14H2,1-2H3

InChI Key

GMYQFDRRTLYPDY-UHFFFAOYSA-N

Canonical SMILES

CC(=CCC1CCCCCCCCCCC1=O)C

Origin of Product

United States

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